

Discovery and synthesis of Trimebutine maleate

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An In-depth Technical Guide to the Discovery and Synthesis of **Trimebutine** Maleate

Introduction and Discovery

Trimebutine maleate is a multifaceted gastrointestinal motility regulator used primarily for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Developed by the French company Jouveinal, it was first introduced in France in 1970.[4] Unlike typical antispasmodics, **trimebutine** exhibits a unique dual-modulating effect on gut motility; it can stimulate hypotonic muscles and relax hypertonic ones.[5][6] Its mechanism of action is complex, involving interactions with opioid receptors and ion channels within the enteric nervous system.[7][8] This whitepaper provides a detailed overview of the discovery, synthesis, mechanism of action, and key quantitative data related to **trimebutine** maleate, intended for researchers and drug development professionals.

Chemical Synthesis of Trimebutine

The synthesis of **trimebutine** can be achieved through various routes. A prevalent method involves the esterification of 2-(dimethylamino)-2-phenylbutanol with a derivative of 3,4,5-trimethoxybenzoic acid. The key intermediate, 2-(dimethylamino)-2-phenylbutanol, can be prepared from starting materials such as 2-amino-2-phenylbutyric acid or 1-phenylpropan-1-one.[1][4]

Synthesis Route from 2-Amino-2-phenylbutyric Acid

A common and effective synthesis pathway begins with 2-amino-2-phenylbutyric acid and proceeds in three main steps to yield the **trimebutine** base.[4][9]



- Reduction to Amino Alcohol: 2-amino-2-phenylbutyric acid is reduced to form the intermediate 2-amino-2-phenylbutanol. This reduction is typically carried out using a borohydride reagent in an organic solvent, catalyzed by a protic or Lewis acid.[4][9]
- Amine Methylation: The primary amine of 2-amino-2-phenylbutanol is methylated to a tertiary amine. This is achieved through a reaction with formaldehyde and formic acid, yielding 2-(dimethylamino)-2-phenylbutanol.[4][9]
- Esterification: The final step is the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride in the presence of an acid-binding agent (a base) to form the **trimebutine** base.[4][9] This method is advantageous as it selectively introduces methyl groups to the amino group without affecting the alcoholic hydroxyl group, thus avoiding the formation of ether impurities.[4]

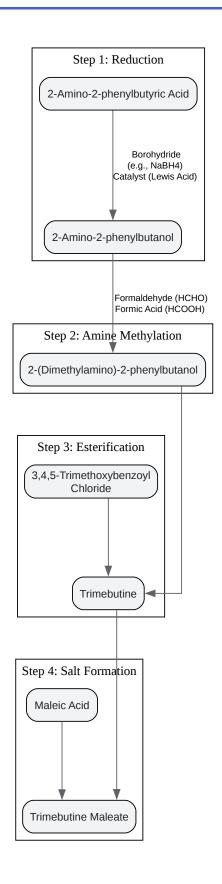
Synthesis Route from 1-Phenylpropan-1-one

An alternative synthesis starts with 1-phenylpropan-1-one.[1]

- Oxirane Formation: 1-phenylpropan-1-one is converted to 2-ethyl-2-phenyloxirane using a sulfur ylide, such as trimethylsulfoxonium iodide with sodium hydride.[1]
- Ring-Opening Aminolysis: The oxirane ring is opened via aminolysis with a dimethylaluminum amide, which yields the key intermediate, 2-(dimethylamino)-2phenylbutan-1-ol.[1]
- Esterification: Finally, the intermediate is reacted with 3,4,5-trimethoxybenzoyl chloride, catalyzed by 4-dimethylaminopyridine (DMAP), to produce **trimebutine**.[1]

A diagram illustrating the synthesis pathway from 2-Amino-2-phenylbutyric acid is provided below.





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Caption: Chemical synthesis pathway of **Trimebutine** Maleate.



Formation of Trimebutine Maleate Salt

To improve aqueous solubility and bioavailability, the **trimebutine** base is converted to its maleate salt.[10] This is typically achieved by reacting the **trimebutine** base with maleic acid in a suitable solvent, such as isopropanol.[11] The mixture is heated to ensure dissolution and then cooled to induce crystallization of the final **trimebutine** maleate product, which is then filtered and dried.[11]

Experimental Protocols Protocol for Trimebutine Synthesis (Esterification Step)

This protocol is adapted from a patented method for the final esterification step.[9]

- Reaction Setup: In a clean, four-necked reaction flask, add 31.6 g of water, 9.61 g (0.12 mol) of sodium bicarbonate, 50 g of acetone, and 15.8 g (0.082 mol) of 2-amino-2-phenylbutanol.
- Cooling: Cool the reaction system to a temperature between 5°C and 10°C while stirring.
- Reagent Addition: Slowly add, dropwise, a pre-mixed solution of 22.62 g (0.098 mol) of 3,4,5-trimethoxybenzoyl chloride and 29 g of acetone. Maintain the reaction temperature between 5°C and 10°C throughout the addition.
- Reaction: After the addition is complete, allow the insulation reaction to proceed for 2 hours at the same temperature.
- Work-up: Following the reaction, perform a reduced-pressure distillation to recover the acetone.
- Isolation: Filter the resulting mixture. Wash the collected wet solid product twice with 15 g of water each time.
- Drying: Dry the product to obtain the final trimebutine base. This process typically yields around 29.14 g (92% yield) with an HPLC purity of 99.5%.[9]

Protocol for Trimebutine Maleate Salt Formation

This protocol is based on a described method for salt formation.[11]



- Reaction Setup: In a suitable reaction vessel, add 15 L of isopropanol, 5 kg of trimebutine base, and 1.5 kg of maleic acid.
- Reaction: Stir the mixture at 40°C for 3.5 hours.
- Decolorization: Add 100 g of activated carbon (gac) to the mixture and heat to reflux until the material dissolves and the solution clarifies.
- Filtration: Filter the hot solution to remove the activated carbon.
- Crystallization: Cool the filtrate to 10°C at a controlled rate of 2°C/min to induce crystallization.
- Isolation: Filter the crystallized product. Wash the filter cake with 2 L of isopropanol.
- Drying: Dry the final product at 50°C for 7 hours to yield **trimebutine** maleate. This process typically results in a 91% yield with a purity of 99.9%.[11]

Protocol for Quantitative Analysis in Human Plasma via LC-MS/MS

This protocol summarizes a validated method for determining the concentration of **trimebutine** and its metabolites in plasma.[12]

- Sample Preparation: Extract analytes from plasma samples using a liquid-liquid extraction method.
- Chromatography:
 - Column: YMC J'sphere C18.
 - Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol in a 20:80 (v/v) ratio.
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry Detection:



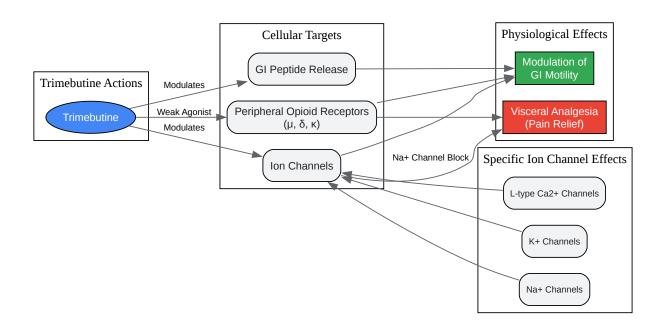
- Instrument: Triple quadrupole tandem mass spectrometer.
- Ionization: Electrospray ionization (ESI) with positive-negative switching.
- Mode: Multiple Reaction Monitoring (MRM).

Mechanism of Action: Signaling Pathways

Trimebutine's therapeutic effects stem from its multimodal action on the gastrointestinal (GI) tract.[1] It does not act as a simple agonist or antagonist but rather as a modulator of GI motility.[6][7] Its primary mechanisms involve interaction with peripheral opioid receptors and the regulation of ion channel activity in smooth muscle cells.[5][7]

- Opioid Receptor Modulation: Trimebutine acts as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors located in the enteric nervous system.[1][7][8] This interaction is crucial for normalizing bowel motility, as it can be both stimulatory and inhibitory depending on the physiological state of the gut.[1][7]
- · Ion Channel Regulation:
 - Calcium Channels: At high concentrations, trimebutine inhibits L-type voltage-gated calcium channels, reducing Ca2+ influx into smooth muscle cells.[5] This action leads to muscle relaxation and decreased peristalsis.[5]
 - Potassium Channels: It inhibits outward potassium currents, including delayed rectifier and Ca2+-dependent K+ channels.[1][5] This inhibition can lead to membrane depolarization and induced muscle contractions, particularly at lower concentrations.[5]
- Local Anesthetic Effect: Trimebutine exhibits local anesthetic properties by antagonizing sodium channels, which contributes to its analgesic effect in conditions like IBS.[1][7]
- Modulation of GI Peptides: The drug also influences the release of various GI peptides, such
 as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to
 its regulatory effects on digestion.[8][13]





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